HPLC Analytical Recovery in Complex Food Matrices: Lucidin 3-O-glucoside vs. Ruberythric Acid
In an HPLC-UV method developed for quantifying madder color in proteinaceous foods, Lucidin 3-O-glucoside (formed via partial acid hydrolysis of lucidin-3-O-primeveroside) demonstrated a recovery of 83% from kamaboko and 78% from lactic drink matrices [1]. In direct comparison, the co-occurring anthraquinone glycoside ruberythric acid (alizarin primeveroside) exhibited lower recoveries of 68% and 71% under identical acidic extraction conditions (pH 2, 85°C, 3 hours), while the aglycone alizarin achieved 100% recovery [1].
| Evidence Dimension | Analytical recovery (%) from food matrices post-acid hydrolysis |
|---|---|
| Target Compound Data | 83% (kamaboko); 78% (lactic drink) |
| Comparator Or Baseline | Ruberythric acid: 68% (kamaboko); 71% (lactic drink); Alizarin: 100% (both matrices) |
| Quantified Difference | Lucidin 3-O-glucoside recovery exceeds ruberythric acid by 15% (kamaboko) and 7% (lactic drink) |
| Conditions | HPLC-UV at 250 nm; sample homogenized in water, heated at 85°C for 3 hours under acidic conditions (pH 2, adjusted with HCl) to hydrolyze glycosides; purification by HP-20 column chromatography. |
Why This Matters
This quantifies the differential analytical recovery of Lucidin 3-O-glucoside relative to ruberythric acid, establishing it as a more robust reference standard for accurate quantification in complex matrices where acid hydrolysis is required.
- [1] Ishimitsu, S.; Mishima, I.; Tsuji, S.; Shibata, T.; Ito, Y. Determination of Madder Color in Foods by High Performance Liquid Chromatography. Journal of the Food Hygienic Society of Japan 1992, 33 (6), 563–568_1. View Source
